2-Bromo-1-iodo-3-(trifluoromethyl)benzene
Overview
Description
“2-Bromo-1-iodo-3-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C7H3BrF3I . It is a halogenated hydrocarbon .
Synthesis Analysis
The synthesis of trifluoromethyl ethers can be achieved by indirect strategies and direct strategies. The indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups, which suffered from poor substrate scope, harsh reaction conditions, and use of highly toxic reagents . The direct strategies are the direct introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C7H3BrF3I .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, which is 350.902 Da .Scientific Research Applications
Synthesis and Structural Characterization
- 2-Bromo-1-iodo-3-(trifluoromethyl)benzene has been utilized in the synthesis of mixed halogenated compounds. For instance, it was involved in preparing 2-bromo-4-iodo-1,3,5-trimethylbenzene in high yield, highlighting its role in ring halogenation reactions (Bovonsombat & Mcnelis, 1993).
Supramolecular Chemistry
- The compound's derivatives, such as 1-bromo and 1-iodo derivatives of 3,5-bis(1,3-oxazolin-2-yl)benzene, exhibit interesting supramolecular features like hydrogen bonding and π–π interactions, as seen in their crystal structures (Stein, Hoffmann & Fröba, 2015).
Organic Synthesis
- In organic synthesis, chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes, including this compound, have been used for regioselective deprotonation and subsequent functionalization, illustrating their significance in creating site-selective reactions (Mongin, Desponds & Schlosser, 1996).
Role in Organometallic Chemistry
- Its derivatives have been a versatile starting material in organometallic synthesis, facilitating various reactions and serving as intermediates for creating complex organometallic structures (Porwisiak & Schlosser, 1996).
Electrocatalytic Applications
- Some bromo and iodo derivatives of this compound have been used in synthesizing compounds with potential electrocatalytic applications, like generating hydrogen from acetic acid in specific conditions (Chu et al., 2013).
Utility in Halogen Bonding and Porous Materials
- Its structural analogs have been instrumental in forming porous materials through halogen bonding, demonstrating its potential in material science and engineering (Rajput, Chernyshev & Biradha, 2010).
Mechanism of Action
The trifluoromethoxylation reagent TFBO is easily prepared and thermally stable, and can release CF3O− species in the presence of a base . Furthermore, broad scope and good functional group compatibility are demonstrated by application of the method to the late-stage trifluoromethoxylation of alkyl halides in complex small molecules .
Future Directions
Properties
IUPAC Name |
2-bromo-1-iodo-3-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3I/c8-6-4(7(9,10)11)2-1-3-5(6)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NANPAHUEDRWAJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704032 | |
Record name | 2-Bromo-1-iodo-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60704032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049731-01-2 | |
Record name | 2-Bromo-1-iodo-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60704032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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